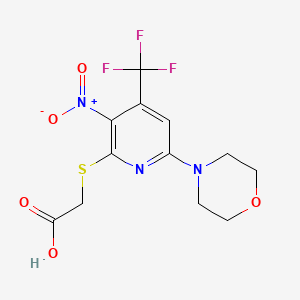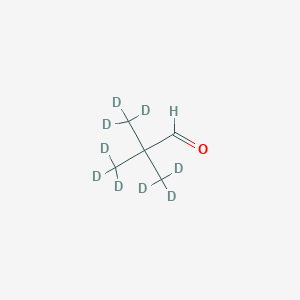![molecular formula C8H7N3O2 B1456963 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-86-8](/img/structure/B1456963.png)
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Overview
Description
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C9H9N3O2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)10-4-11-8(6)12-5/h3-4H,1-2H3,(H,10,11,12) . This indicates that the compound has a pyrrolopyrimidine core with a methyl group at the 6-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.19 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Properties
Fungicidal Properties : A study by Tumkevičius, Urbonas, and Vainilavicius (2000) described the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, revealing fungicidal properties in the synthesized derivatives (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Synthesis of Derivatives : Research by Kim and Santilli (1969) involved preparing 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and ethyl esters, highlighting methods for methylating, acetylating, and tosylating the hydroxy group of pyrrolo[2,3-d]pyrimidines (Kim & Santilli, 1969).
Novel Heterocyclic Systems : A 2019 study by Muzychka et al. developed a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, indicating the potential of pyrrolo[2,3-d]pyrimidine derivatives in creating new tricyclic systems (Muzychka et al., 2019).
Antitumor Activity : Wang et al. (2013) synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines, demonstrating their potential in targeted antitumor agents through specific cellular uptake and inhibition of purine nucleotide biosynthesis (Wang et al., 2013).
Dual Inhibitor Synthesis : Research by Gangjee et al. (2000) focused on synthesizing a compound as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives (Gangjee, Yu, & McGuire, 2000).
Safety and Hazards
The compound is associated with hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is the Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 is a crucial regulator of the cell cycle, controlling the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as a selective inhibitor of CDK4/6 . By binding to these kinases, it prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition prevents the release of the E2F transcription factor that is necessary for the transition from the G1 phase to the S phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK4/6 leads to a halt in the cell cycle progression . This affects the downstream pathways involved in DNA replication and cell division. The result is a reduction in cellular proliferation, particularly in cancer cells that often exhibit dysregulated cell cycles .
Pharmacokinetics
Similar compounds like ribociclib, which also target cdk4/6, are known to have good bioavailability
Result of Action
The result of the action of this compound is a reduction in cellular proliferation . This is particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation. By halting the cell cycle, this compound can help to control the growth of these cells .
Biochemical Analysis
Biochemical Properties
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These interactions inhibit the kinase activity, leading to cell cycle arrest in the G1 phase . Additionally, this compound has been shown to interact with thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes involved in DNA synthesis and repair . These interactions result in the inhibition of DNA synthesis, contributing to its antiproliferative effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK4/6 activity . It also affects the expression of genes involved in cell proliferation and survival, such as cyclin D1 and p21 . Furthermore, this compound disrupts cellular metabolism by inhibiting key enzymes in nucleotide biosynthesis, leading to reduced cellular proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle progression . Additionally, it inhibits TS and DHFR by binding to their active sites, blocking the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP) and the reduction of dihydrofolate to tetrahydrofolate, respectively . These actions result in the inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of this compound may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hematological abnormalities, and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as TS and DHFR, which are critical for nucleotide biosynthesis . By inhibiting these enzymes, the compound disrupts the synthesis of thymidine and purine nucleotides, leading to reduced DNA synthesis and cell proliferation . Additionally, this compound may affect other metabolic pathways, such as folate metabolism, by altering the levels of key metabolites and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, may influence its localization and activity . Additionally, specific targeting signals and transport mechanisms may direct this compound to particular cellular compartments, enhancing its therapeutic efficacy .
properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYKGBWXYPDCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)
